Cas no 1196147-20-2 (methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate)
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
- DTXSID101251970
- AB70261
- 1196147-20-2
- Methyl 4-amino-2-chloro-5-thiazolecarboxylate
- METHYL 4-AMINO-2-CHLOROTHIAZOLE-5-CARBOXYLATE
- EN300-2920775
- WXB14720
- 4-AMINO-2-CHLORO-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER
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- MDL: MFCD13190354
- Inchi: 1S/C5H5ClN2O2S/c1-10-4(9)2-3(7)8-5(6)11-2/h7H2,1H3
- InChI Key: XJEGTQDOGZSFKN-UHFFFAOYSA-N
- SMILES: ClC1=NC(=C(C(=O)OC)S1)N
Computed Properties
- Exact Mass: 191.9760263Da
- Monoisotopic Mass: 191.9760263Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 93.5Ų
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2920775-1g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 1g |
$1944.0 | 2023-09-06 | |
| Enamine | EN300-2920775-5g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 5g |
$5635.0 | 2023-09-06 | |
| Enamine | EN300-2920775-10g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95% | 10g |
$8357.0 | 2023-09-06 | |
| Enamine | EN300-2920775-0.05g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 0.05g |
$516.0 | 2025-03-19 | |
| Enamine | EN300-2920775-0.1g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 0.1g |
$673.0 | 2025-03-19 | |
| Enamine | EN300-2920775-0.25g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 0.25g |
$963.0 | 2025-03-19 | |
| Enamine | EN300-2920775-0.5g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 0.5g |
$1516.0 | 2025-03-19 | |
| Enamine | EN300-2920775-1.0g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 1.0g |
$1944.0 | 2025-03-19 | |
| Enamine | EN300-2920775-2.5g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 2.5g |
$3809.0 | 2025-03-19 | |
| Enamine | EN300-2920775-5.0g |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate |
1196147-20-2 | 95.0% | 5.0g |
$5635.0 | 2025-03-19 |
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Suppliers
methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate Related Literature
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate
Methyl 4-Amino-2-Chloro-1,3-Thiazole-5-Carboxylate: A Comprehensive Overview
Methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, with the CAS number 1196147-20-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate features a thiazole ring substituted with an amino group at position 4, a chlorine atom at position 2, and a methyl ester group at position 5. These substituents contribute to its unique chemical properties and potential applications.
The synthesis of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of the thiazole ring through a condensation reaction between an amine and a thioamide or thiourea derivative. Subsequent substitution reactions introduce the amino and chlorine groups at specific positions on the ring. Finally, the carboxylation step introduces the methyl ester group at position 5. This multi-step synthesis highlights the versatility of thiazole chemistry and its adaptability to functionalization for various applications.
Recent studies have explored the biological activity of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate, particularly in the context of its potential as a drug candidate. Research indicates that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate inhibits key inflammatory pathways in vitro, suggesting its potential utility in treating conditions such as arthritis and neurodegenerative diseases.
In addition to its biological applications, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate has shown promise in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. A recent paper in *Advanced Materials* highlighted its ability to act as an efficient charge transport layer in organic light-emitting diodes (OLEDs), enhancing device performance and stability.
The structural versatility of methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate also lends itself to applications in agrochemicals. Studies have shown that this compound possesses moderate pesticidal activity against certain agricultural pests. Its ability to inhibit key enzymes involved in pest metabolism makes it a potential candidate for developing eco-friendly pesticides.
From a synthetic chemistry perspective, methyl 4-amino-2-chloro-1,3-thiazole-5-carboxylate serves as an intermediate in the synthesis of more complex thiazole derivatives. Its functional groups provide convenient handles for further modification, enabling access to diverse chemical structures with tailored properties.
Looking ahead, ongoing research is focused on optimizing the synthesis of methyl 4-amino-2-chloro-1,3-thiazole--carboxylate to enhance yield and reduce costs. Additionally, efforts are underway to explore its potential as a building block in drug discovery programs targeting various therapeutic areas.
In conclusion, methyl 4-amino--chloro--thiazole--carboxylate is a multifaceted compound with applications spanning pharmacology, materials science, and agrochemistry. Its unique structure and functional groups make it an invaluable tool for researchers across these disciplines.
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